molecular formula C7H6INO3 B1594462 2-Iodo-1-methoxy-3-nitrobenzene CAS No. 98991-08-3

2-Iodo-1-methoxy-3-nitrobenzene

Cat. No. B1594462
CAS RN: 98991-08-3
M. Wt: 279.03 g/mol
InChI Key: IJNNDGXIXMHYOG-UHFFFAOYSA-N
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Description

“2-Iodo-1-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C7H6INO3 . It is also known by other names such as “2-Iodo-3-nitroanisole” and "2-IODO-1-METHOXY-3-NITRO-BENZENE" .


Molecular Structure Analysis

The molecular weight of “2-Iodo-1-methoxy-3-nitrobenzene” is 279.03 g/mol . The InChI code for this compound is 1S/C7H6INO3/c1-12-6-4-2-3-5 (7 (6)8)9 (10)11/h2-4H,1H3 . The compound has a planar structure with an intra­molecular I⋯O inter­action .


Physical And Chemical Properties Analysis

“2-Iodo-1-methoxy-3-nitrobenzene” has a molecular weight of 279.03 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 171 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Crystal Structure Analysis

2-Iodo-1-methoxy-3-nitrobenzene has been studied for its unique crystal packing properties. The molecule's structure features planar configurations linked by iodine-iodine and nitro-nitro interactions. This structuring is significantly different from other iodonitrobenzenes, which typically form more symmetrical intermolecular interactions (Merz, 2003).

Continuous Platinum-Mediated Hydrogenation

Research has been conducted on the continuous, multistep reduction of iodo-nitroaromatics, like 2-Iodo-1-methoxy-3-nitrobenzene, in a fixed-bed hydrogenation reactor. The study highlights the challenges in achieving high yields due to the impact on catalyst stability and selectivity, underscoring the compound's role in complex chemical processes (Baramov et al., 2017).

Atmospheric Reactivity and Aerosol Formation

2-Iodo-1-methoxy-3-nitrobenzene plays a role in atmospheric chemistry, especially in the context of biomass burning emissions. The reaction of similar methoxyphenols with hydroxyl radicals, resulting in nitroguaiacol isomers, has implications for understanding the atmospheric behavior and environmental impact of such compounds (Lauraguais et al., 2014).

Nanowire Construction on Graphite

The molecule has been explored in the construction of nanowires on graphite surfaces. These nanowires are formed at room temperature and offer insights into the mechanisms of nanowire formation, which can be vital for nanotechnology applications (Jiang et al., 2007).

Nonlinear Optical Applications

1-Iodo-3-Nitrobenzene, a closely related compound, demonstrates potential in nonlinear optical applications. This potential is attributed to its structural properties and photophysical behavior, which can be extrapolated to understand the applications of 2-Iodo-1-methoxy-3-nitrobenzene in similar fields (Vijaya Kumar et al., 2016).

Electrocatalytic Activity in Sensing Applications

In electrochemical sensing, compounds like 2-Iodo-1-methoxy-3-nitrobenzene can be significant. Studies on related materials show that certain nanocomposites exhibit good electrocatalytic activity towards compounds like nitrobenzene, which is essential in developing sensitive and selective sensors (Vinoth et al., 2020).

Safety And Hazards

“2-Iodo-1-methoxy-3-nitrobenzene” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-iodo-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNDGXIXMHYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347649
Record name 2-Iodo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-methoxy-3-nitrobenzene

CAS RN

98991-08-3
Record name 2-Iodo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Jacobs - 2017 - scholar.sun.ac.za
3-Methyl benzofuran antiplasmodial compounds have been described in literature and and synthesis of heterocyclic derivatives forms the basis of this project. These benzofuran …
Number of citations: 2 scholar.sun.ac.za
Q Yan, E Gin, M Wasinska-Kalwa… - The Journal of …, 2017 - ACS Publications
… A magnetically stirred mixture of 2-iodo-1-methoxy-3-nitrobenzene (16) (21) (341 mg, 1.22 mmol), 2-iodo-4-methylcyclohex-2-en-1-one (10) (519 mg, 2.20 mmol), copper powder (311 …
Number of citations: 39 pubs.acs.org
M Christina - 2011 - core.ac.uk
The shape of objects can be described through their symmetry properties expressed by the presence or absence of symmetry elements like mirror planes (σ), inversion centers (i), …
Number of citations: 0 core.ac.uk
E Tullberg, F Schacher, D Peters, T Frejd - Synthesis, 2006 - thieme-connect.com
… of the solvent under reduced pressure 2-iodo-1-methoxy-3-nitrobenzene was obtained as a … Iron powder (0.77 g, 14 mmol) was added to a solution of 2-iodo-1-methoxy-3-nitrobenzene …
Number of citations: 57 www.thieme-connect.com
AK Pitts - 2015 - repository.cam.ac.uk
… started from 1-(4-methoxy)phenyl-2-methoxyaniline (169) which was prepared in 5 steps from 2-amino-3-nitrophenol via the known intermediate 2-iodo-1-methoxy-3nitrobenzene.A …
Number of citations: 3 www.repository.cam.ac.uk
E Gin - 2020 - search.proquest.com
Ready Access to Carbazole and Carboline Functionality Page 1 Ready Access to Carbazole and Carboline Functionality A thesis submitted for the degree of Master of Philosophy of the …
Number of citations: 4 search.proquest.com

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